molecular formula C45H44Cl2N10O6 B1215030 Cycloguanil pamoate CAS No. 609-78-9

Cycloguanil pamoate

Katalognummer B1215030
CAS-Nummer: 609-78-9
Molekulargewicht: 891.8 g/mol
InChI-Schlüssel: LUNRMKZYOGNOTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloguanil pamoate is a metabolite of chloroguanide that acts as an antimalarial . It is the active metabolite of proguanil and is typically not used as a standalone drug .


Synthesis Analysis

The synthesis of Cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide (also known as 2-cyanoguanidine) which gives 4-chlorophenylbiguanide. The condensation of this immediately with acetone forms the aminal Cycloguanil .


Molecular Structure Analysis

The chemical formula of Cycloguanil pamoate is C45H44Cl2N10O6 . The molecular weight is 891.810 .


Chemical Reactions Analysis

Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor that interferes with the synthesis of nucleic acids in the Plasmodium parasite . It is a metabolite of the antimalarial drug proguanil .


Physical And Chemical Properties Analysis

The chemical formula of Cycloguanil pamoate is C45H44Cl2N10O6 . The molecular weight is 891.810 .

Wissenschaftliche Forschungsanwendungen

1. Inhibiting Trypanosoma Brucei PTR1

Cycloguanil, a known dihydrofolate-reductase inhibitor, has been studied for its activity against pteridine reductase (PTR) in trypanosomatid parasites. Cycloguanil and its derivatives were found to inhibit Trypanosoma brucei PTR1, offering a new strategy for treating human African trypanosomiasis. Derivatives of cycloguanil showed significant inhibition of PTR1 activity in T. brucei (Landi et al., 2019).

2. Impact on Hepatocellular Concentrations and Pharmacokinetics

Cycloguanil's interaction with the organic cation transporter OCT1 affects its hepatocellular uptake and pharmacokinetics. Variants of OCT1 can substantially alter the uptake of cycloguanil, impacting its effectiveness against hepatic malaria schizonts (Matthaei et al., 2018).

3. Targeting DHFR in Cancer Cells

Cycloguanil's potential as an anti-cancer agent was explored through its inhibition of dihydrofolate reductase (DHFR) in cancer cells. Cycloguanil and its analogues were identified as potent inhibitors of human DHFR, providing a basis for further investigation in cancer therapy (Brown et al., 2023).

4. Antimalarial Activities

Cycloguanil has been a focus in the development of novel antimalarial agents. Novel analogues of cycloguanil were synthesized and tested for their effectiveness against resistant Plasmodium falciparum parasites, showing promise as potential antimalarial candidates (Kamchonwongpaisan et al., 2004).

5. Targeting Influenza Viruses

Cycloguanil-like dihydrotriazine derivatives were investigated for their antiviral activity against influenza viruses by targeting the human dihydrofolate reductase enzyme. These derivatives showed promising inhibitory profiles against influenza, particularly type B, suggesting potential as antiviral agents (Francesconi et al., 2018).

Zukünftige Richtungen

Although Cycloguanil is not currently in general use as an antimalarial, the continuing development of resistance to current antimalarial drugs has led to renewed interest in studying the use of Cycloguanil in combination with other drugs .

Eigenschaften

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNRMKZYOGNOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloguanil pamoate

CAS RN

609-78-9
Record name Cycloguanil pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOGUANIL PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloguanil pamoate
Reactant of Route 2
Cycloguanil pamoate
Reactant of Route 3
Cycloguanil pamoate
Reactant of Route 4
Reactant of Route 4
Cycloguanil pamoate
Reactant of Route 5
Cycloguanil pamoate
Reactant of Route 6
Cycloguanil pamoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.